molecular formula C9H5NO5 B171914 2,4-Dioxo-1,4-dihydro-2H-3,1-benzoxazine-8-carboxylic acid CAS No. 167902-99-0

2,4-Dioxo-1,4-dihydro-2H-3,1-benzoxazine-8-carboxylic acid

Cat. No.: B171914
CAS No.: 167902-99-0
M. Wt: 207.14 g/mol
InChI Key: HVIZTWSCWFPXES-UHFFFAOYSA-N
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Chemical Reactions Analysis

2,4-Dioxo-1,4-dihydro-2H-3,1-benzoxazine-8-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Major products formed from these reactions include quinone derivatives, hydroxy derivatives, and substituted benzoxazines .

Scientific Research Applications

2,4-Dioxo-1,4-dihydro-2H-3,1-benzoxazine-8-carboxylic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 2,4-Dioxo-1,4-dihydro-2H-3,1-benzoxazine-8-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to interact with proteins and nucleic acids, affecting their function and stability .

Comparison with Similar Compounds

2,4-Dioxo-1,4-dihydro-2H-3,1-benzoxazine-8-carboxylic acid is unique due to its specific structure and chemical properties. Similar compounds include:

Compared to these compounds, this compound exhibits unique reactivity and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2,4-dioxo-1H-3,1-benzoxazine-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5NO5/c11-7(12)4-2-1-3-5-6(4)10-9(14)15-8(5)13/h1-3H,(H,10,14)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVIZTWSCWFPXES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C(=O)O)NC(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10438552
Record name 2,4-Dioxo-1,4-dihydro-2H-3,1-benzoxazine-8-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10438552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167902-99-0
Record name 2,4-Dioxo-1,4-dihydro-2H-3,1-benzoxazine-8-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10438552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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